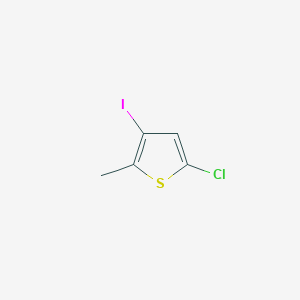

5-Chloro-3-iodo-2-methylthiophene

Beschreibung

5-Chloro-3-iodo-2-methylthiophene is a halogenated thiophene derivative featuring chloro, iodo, and methyl substituents on its aromatic heterocyclic ring. The compound’s structure is defined by substitutions at the 2-, 3-, and 5-positions of the thiophene backbone. The presence of iodine at position 3 distinguishes it from many other thiophene derivatives, as iodine’s large atomic radius and polarizability influence both its reactivity and stability. This compound is hypothesized to serve as a precursor in cross-coupling reactions (e.g., Ullmann or Suzuki-Miyaura couplings) due to the iodine substituent’s utility as a leaving group .

Eigenschaften

Molekularformel |

C5H4ClIS |

|---|---|

Molekulargewicht |

258.51 g/mol |

IUPAC-Name |

5-chloro-3-iodo-2-methylthiophene |

InChI |

InChI=1S/C5H4ClIS/c1-3-4(7)2-5(6)8-3/h2H,1H3 |

InChI-Schlüssel |

UBURVSTVPDWNJC-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C(S1)Cl)I |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

5-Chlor-3-iod-2-methylthiophen kann verschiedene chemische Reaktionen eingehen, darunter:

Substitutionsreaktionen: Die Chlor- und Iodatome können durch andere funktionelle Gruppen durch nukleophile oder elektrophile Substitution ersetzt werden.

Oxidation und Reduktion: Der Thiophenring kann zu Sulfoxiden oder Sulfonen oxidiert werden, während die Reduktion zur Bildung von Thiol-Derivaten führen kann.

Kupplungsreaktionen: Die Verbindung kann an Kreuzkupplungsreaktionen wie Suzuki-Miyaura- und Stille-Kupplung teilnehmen und Kohlenstoff-Kohlenstoff-Bindungen mit anderen aromatischen oder aliphatischen Verbindungen bilden.

Häufige Reagenzien und Bedingungen

Nukleophile Substitution: Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid in polaren aprotischen Lösungsmitteln wie Dimethylsulfoxid (DMSO) werden häufig verwendet.

Elektrophile Substitution: Reagenzien wie Brom oder Chlor in Gegenwart eines Lewis-Säure-Katalysators wie Aluminiumchlorid.

Oxidation: Oxidationsmittel wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4).

Hauptprodukte gebildet

Substitutionsprodukte: Abhängig von der eingeführten Substituenten können Produkte verschiedene funktionalisierte Thiophene umfassen.

Oxidationsprodukte: Sulfoxide und Sulfone.

Reduktionsprodukte: Thiol-Derivate.

Wissenschaftliche Forschungsanwendungen

5-Chlor-3-iod-2-methylthiophen hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Zwischenprodukt bei der Synthese komplexer organischer Moleküle verwendet, einschließlich Pharmazeutika und Agrochemikalien.

Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, wie z. B. antimikrobielle und krebshemmende Eigenschaften.

Medizin: Als Baustein für die Entwicklung neuer Medikamente gegen verschiedene Krankheiten untersucht.

Industrie: Wird bei der Herstellung von fortschrittlichen Materialien verwendet, einschließlich organischer Halbleiter und Leuchtdioden (LEDs).

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-3-iodo-2-methylthiophene can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution.

Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.

Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Stille coupling, forming carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst such as aluminum chloride.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Substitution Products: Depending on the substituent introduced, products can include various functionalized thiophenes.

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Thiol derivatives.

Wissenschaftliche Forschungsanwendungen

5-Chloro-3-iodo-2-methylthiophene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a building block for the development of new drugs targeting various diseases.

Industry: Utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Wirkmechanismus

Der Wirkungsmechanismus von 5-Chlor-3-iod-2-methylthiophen hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und zu einer Hemmung oder Aktivierung spezifischer Pfade führen. Das Vorhandensein von Halogenatomen kann die Bindungsaffinität und Spezifität der Verbindung für ihre Zielstrukturen verstärken, was zu ihrer biologischen Aktivität beiträgt.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Reactivity and Stability

The following table compares key structural and functional attributes of 5-chloro-3-iodo-2-methylthiophene with analogous compounds derived from the provided evidence:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Profile |

|---|---|---|---|---|---|

| This compound (hypothetical) | Not available | C₅H₃ClIS | ~246.5 | 2-CH₃, 3-I, 5-Cl | High cross-coupling reactivity (iodo) |

| 2-Chloro-5-(3-methylphenyl)-thiophene | 1078144-58-7 | C₁₁H₉ClS | 196.7 | 2-Cl, 5-aryl (3-methylphenyl) | Moderate electrophilic substitution |

| Methyl 5-chloro-3-hydroxythiophene-2-carboxylate | 96232-69-8 | C₇H₅ClO₃S | 204.6 | 2-COOCH₃, 3-OH, 5-Cl | Ester hydrolysis, nucleophilic attack |

| Methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate | Not specified | C₇H₅Cl₂O₄S₂ | 291.1 | 2-COOCH₃, 3-SO₂Cl, 5-Cl | High sulfonation reactivity |

| 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride | Not specified | C₉H₆Cl₂O₂S₂ | 293.2 | Benzo-fused, 2-SO₂Cl, 3-CH₃, 5-Cl | Aromatic electrophilic substitution |

Key Observations :

- Halogen Effects : The iodine substituent in this compound enhances its utility in metal-catalyzed coupling reactions compared to chloro- or sulfonyl-containing analogs (e.g., methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate) .

- Electronic Properties : Electron-withdrawing groups (e.g., -SO₂Cl in , -COOCH₃ in ) reduce the electron density of the thiophene ring, making these compounds less reactive toward electrophilic substitution compared to the methyl- and iodo-substituted target compound.

- Fused Systems : The benzo[b]thiophene derivative () exhibits enhanced aromatic stability and distinct reactivity due to its fused benzene ring, contrasting with the simpler thiophene backbone of the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.